molecular formula C18H28N4O2 B6782723 2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylmorpholine

2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylmorpholine

Cat. No.: B6782723
M. Wt: 332.4 g/mol
InChI Key: VKYXCJRVEWKYDL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylmorpholine is a complex organic compound characterized by its unique structure, which includes cyclopropyl groups, a triazole ring, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylmorpholine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile under acidic or basic conditions.

    Attachment of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the triazole ring with an oxolan-3-ylmethyl halide in the presence of a base.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving an appropriate amine and an epoxide or halide precursor.

    Cyclopropyl Group Introduction: The cyclopropyl groups are typically introduced via cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxolan-3-ylmethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, particularly on the morpholine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylmorpholine is explored for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer activities, although specific studies are required to confirm these effects.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring and morpholine moiety are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylpiperidine
  • 2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylpyrrolidine

Uniqueness

Compared to similar compounds, 2-Cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylmorpholine is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of cyclopropyl groups and the triazole ring also contributes to its distinct properties, potentially enhancing its stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-cyclopropyl-4-[5-cyclopropyl-4-(oxolan-3-ylmethyl)-1,2,4-triazol-3-yl]-6-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-12-8-21(10-16(24-12)14-2-3-14)18-20-19-17(15-4-5-15)22(18)9-13-6-7-23-11-13/h12-16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYXCJRVEWKYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2CC2)C3=NN=C(N3CC4CCOC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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